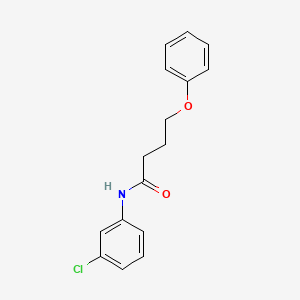

N-(3-chlorophenyl)-4-phenoxybutanamide

Description

N-(3-chlorophenyl)-4-phenoxybutanamide is an aromatic amide compound characterized by a 3-chlorophenyl group linked via an amide bond to a 4-phenoxybutanamide moiety. Its molecular formula is C₁₆H₁₅ClNO₂, with a molecular weight of 288.75 g/mol. The compound’s structure combines a halogenated aromatic ring (chlorine at the meta position) with a phenoxy chain, influencing its electronic properties, solubility, and biological interactions.

This compound is of interest in medicinal chemistry due to the amide bond’s stability and the chlorine atom’s role in enhancing lipophilicity and target binding.

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-phenoxybutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c17-13-6-4-7-14(12-13)18-16(19)10-5-11-20-15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUAKNHGCYOUTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-phenoxybutanamide typically involves the reaction of 3-chlorophenylamine with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-4-phenoxybutanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of N-(3-chlorophenyl)-4-phenoxybutanamide are best understood through comparison with analogs differing in substituent positions, functional groups, or halogenation patterns. Below is a detailed analysis:

Substituent Position Effects

Key Compounds:

| Compound Name | Molecular Formula | Key Structural Differences | Impact on Properties |

|---|---|---|---|

| N-(4-chlorophenyl)-2-phenoxybutanamide | C₁₆H₁₅ClNO₂ | Chlorine at para position | Altered electronic distribution; may reduce steric hindrance compared to meta-substitution |

| N-[4-(aminomethyl)phenyl]-4-(3-chlorophenoxy)butanamide | C₁₈H₂₂ClN₂O₂ | Additional aminomethyl group on phenyl ring | Enhances solubility and potential for hydrogen bonding |

| N-(3-chlorobenzyl)-2-ethylbutanamide | C₁₃H₁₈ClN | Benzyl group instead of phenoxy chain | Reduced aromatic stacking potential; altered pharmacokinetics |

- Meta vs. Para Chlorine: The meta-chlorine in this compound introduces steric and electronic effects distinct from para-substituted analogs. For example, docking studies on MAO-B inhibitors show that meta-chloro substitution improves fit into enzyme active sites by avoiding clashes with adjacent residues .

Halogenation and Functional Group Variations

Key Compounds:

- Chlorine vs. Other Halogens : Chlorine’s electron-withdrawing effect enhances resonance stabilization of the amide bond, increasing chemical stability. Fluorine analogs, while more metabolically resistant, often exhibit weaker van der Waals interactions .

- Phenoxy Substitution: Methyl or methoxy groups on the phenoxy ring (e.g., 4-methylphenoxy) improve aqueous solubility but may reduce membrane permeability .

Structural and Electronic Insights

- Crystal Structure Analysis : Meta-substituted chloroacetamides exhibit tighter molecular packing due to chlorine’s van der Waals radius, enhancing crystalline stability .

- Docking Studies: The 3-chlorophenyl group in this compound aligns with hydrophobic residues in enzyme active sites, as demonstrated in MAO-B inhibitor complexes (RMSD < 1.5 Å vs. crystallographic data) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(3-chlorophenyl)-4-phenoxybutanamide, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves multi-step reactions starting from aryl halides and phenoxybutanamide precursors. Key steps include nucleophilic substitution and amide coupling. Optimization requires adjusting temperature (e.g., 60–100°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., EDC/HOBt for coupling). Reaction progress is monitored via HPLC for intermediate purity . Post-synthesis purification employs column chromatography, with final characterization using NMR (¹H/¹³C) and mass spectrometry to confirm structure .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer :

- X-ray crystallography : Resolves molecular geometry and packing. For example, related chlorophenyl derivatives show planar amide groups and intermolecular hydrogen bonds (e.g., C=O⋯H-N), validated using SHELXL for refinement .

- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and phenoxy groups (δ 6.8–7.1 ppm), while ¹³C NMR confirms carbonyl signals (δ ~170 ppm) .

- HPLC : Ensures >95% purity by reverse-phase methods (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

- Answer : Discrepancies (e.g., bond length variations or disorder modeling) are addressed by:

- Re-refining datasets with SHELX programs, leveraging constraints for thermal parameters and hydrogen bonding networks .

- Cross-validating with ORTEP-3 for graphical representation of electron density maps to identify misplaced atoms .

- Comparing with analogous structures (e.g., 4-Chloro-N-(3-chlorophenyl)benzamide) to assess geometric consistency .

Q. What in silico strategies predict the pharmacokinetic and pharmacodynamic profiles of this compound?

- Answer :

- ADMET Prediction : Tools like SwissADME evaluate logP (lipophilicity), bioavailability scores, and CYP450 interactions. The compound’s chlorophenyl group may enhance metabolic stability but reduce solubility, requiring formulation adjustments .

- Molecular Docking : AutoDock Vina simulates binding to target receptors (e.g., kinase enzymes). For example, pyrimidine-carboxamide analogs show affinity for ATP-binding pockets, guiding SAR studies .

Q. How should researchers analyze conflicting biological activity data between in vitro and in vivo studies?

- Answer : Contradictions arise from bioavailability differences or off-target effects. Mitigation strategies include:

- In vitro : Dose-response assays (IC₅₀/EC₅₀) under controlled conditions (e.g., serum-free media to avoid protein binding artifacts) .

- In vivo : Pharmacokinetic profiling (plasma half-life, tissue distribution) via LC-MS/MS. For instance, low oral bioavailability in rodents may necessitate prodrug derivatization .

- Mechanistic Studies : Use CRISPR-edited cell lines to validate target engagement, reducing false positives from secondary pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.